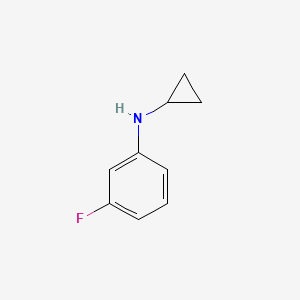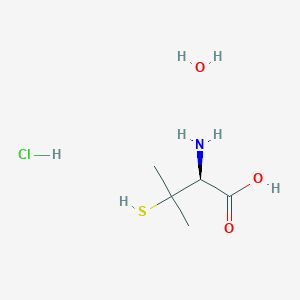
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone. The hydrochloride hydrate form indicates that the compound is in its salt form with hydrochloric acid and contains water molecules in its crystalline structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-mercapto-3-methylbutanoic acid.
Formation of Hydrochloride Salt: The amino acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions.
Crystallization: The resulting solution is subjected to crystallization to obtain the hydrate form. This involves slow evaporation of the solvent at room temperature, allowing the formation of crystalline hydrates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The crystallization process is often carried out in controlled environments to ensure consistent quality and to prevent contamination.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the mercapto group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Reduced Thiols: Resulting from the reduction of the mercapto group.
Substituted Amino Acids: Formed through substitution reactions at the amino group.
科学的研究の応用
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those containing cysteine residues.
Pathways: It can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
L-Cysteine Hydrochloride Hydrate: Similar in structure but lacks the methyl group.
L-Methionine: Contains a methylthio group instead of a mercapto group.
L-Homocysteine: Similar but with an additional methylene group in the backbone.
Uniqueness
(S)-2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a mercapto group allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C5H14ClNO3S |
|---|---|
分子量 |
203.69 g/mol |
IUPAC名 |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2/t3-;;/m0../s1 |
InChIキー |
FSSISUZJDVXKOS-QTNFYWBSSA-N |
異性体SMILES |
CC(C)([C@H](C(=O)O)N)S.O.Cl |
正規SMILES |
CC(C)(C(C(=O)O)N)S.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


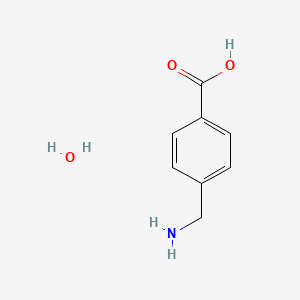

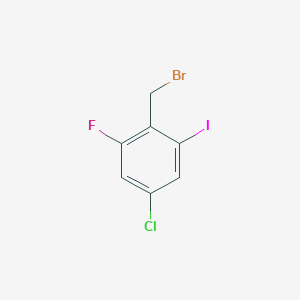

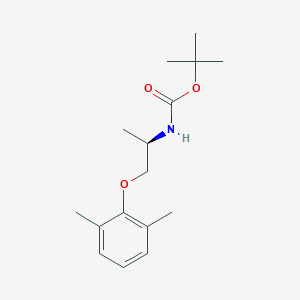
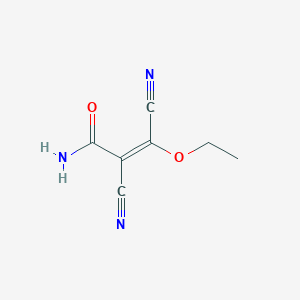
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)


![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)


